molecular formula C19H23N3O6S B3467921 1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No. B3467921
M. Wt: 421.5 g/mol
InChI Key: TZRJJGZKBGFTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "compound X" in the literature. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes in the body. This binding can alter the function of these proteins and enzymes, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins and enzymes that it binds to. Some of the effects that have been observed include changes in enzyme activity, alterations in cellular signaling pathways, and changes in gene expression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the function of these molecules in more detail. However, there are also some limitations to its use. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. Some possible areas of investigation include:
1. Further studies of the specific proteins and enzymes that this compound binds to, in order to better understand their function and potential therapeutic applications.
2. Development of new compounds that are similar to this compound but with improved specificity and potency.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases and conditions.
4. Exploration of the use of this compound in combination with other drugs or therapies, in order to enhance their efficacy.
Conclusion:
This compound is a valuable tool for scientific research, with a wide range of potential applications. Its ability to selectively bind to specific proteins and enzymes makes it a valuable tool for studying their function in more detail. While there are some limitations to its use, there are many potential future directions for research on this compound.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been used in a wide range of scientific research applications. One of its primary uses is as a tool for studying the function of various proteins and enzymes. This compound has been found to bind to specific proteins and enzymes in the body, allowing researchers to study their function in more detail.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-17-6-3-15(19(13-17)28-2)14-20-9-11-21(12-10-20)29(25,26)18-7-4-16(5-8-18)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRJJGZKBGFTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.